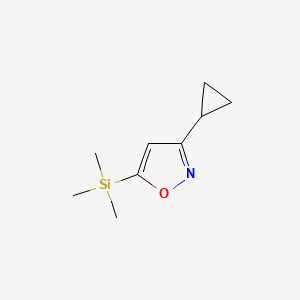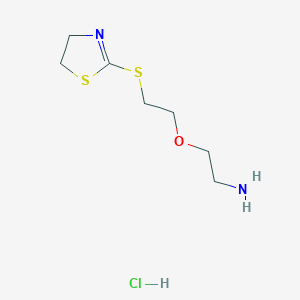
2-Methyl-5-(trifluoromethoxy)phenylacetonitril
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethoxy)phenylacetonitrile is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 2-Methyl-5-(trifluoromethoxy)phenylacetonitril als potenzieller Vorläufer für die Synthese verschiedener pharmazeutischer Verbindungen untersucht. Seine Trifluormethoxygruppe könnte entscheidend sein, um die Lipophilie und den metabolischen Abbau von therapeutischen Wirkstoffen zu erhöhen .
Materialwissenschaften
Die einzigartige chemische Struktur dieser Verbindung macht sie zu einem Kandidaten für die Herstellung fortschrittlicher Materialien. In der Materialwissenschaft könnte sie zur Modifizierung von Oberflächeneigenschaften oder als Baustein für komplexe Polymere verwendet werden, die für bestimmte Funktionen entwickelt wurden .
Chemische Synthese
This compound: dient als Zwischenprodukt in der organischen Synthese. Seine Nitrilgruppe kann verschiedene Reaktionen eingehen und so Wege zur Synthese aromatischer Verbindungen mit potenziellen Anwendungen in Farbstoffen, Agrochemikalien und mehr eröffnen .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in chromatographischen Methoden verwendet werden. Ihre eindeutigen spektralen Eigenschaften könnten bei der Entwicklung analytischer Techniken zur Detektion oder Quantifizierung ähnlicher Verbindungen hilfreich sein .
Chromatographie
Die Rolle der Verbindung in der Chromatographie könnte die Verwendung als Referenzmaterial zur Kalibrierung von Geräten oder zur Entwicklung neuer chromatographischer Methoden umfassen, insbesondere bei Anwendungen in der Gaschromatographie und HPLC .
Umweltforschung
In der Umweltforschung könnte This compound hinsichtlich seiner Umweltverträglichkeit und seines Transports untersucht werden. Das Verständnis seiner Abbauprodukte und seiner Wechselwirkung mit Umweltfaktoren ist entscheidend für die Beurteilung seiner Auswirkungen .
Eigenschaften
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-7-2-3-9(15-10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSENNMKYJGBGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)



![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)









